molecular formula C29H29N3O2S2 B12146412 (5Z)-3-cyclohexyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-cyclohexyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12146412
M. Wt: 515.7 g/mol
InChI Key: UASUAGWQQFUDJH-ITYLOYPMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-3-cyclohexyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound of significant interest in medicinal chemistry research, primarily investigated for its potential as a kinase inhibitor. Its core structure is based on a rhodanine scaffold, a privileged structure known for its ability to interact with a variety of biological targets, particularly kinases involved in signal transduction. Kinases are critical enzymes in cellular signaling , and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The specific molecular architecture of this compound, featuring a (Z)-benzylidene group and a complex pyrazole substituent, is designed to confer high affinity and selectivity. This compound serves as a valuable chemical probe for researchers to elucidate the roles of specific kinase pathways in cellular models, aiding in the validation of new therapeutic targets. It is a key tool for investigating the structure-activity relationships (SAR) of rhodanine-based inhibitors and for conducting high-throughput screening assays to discover novel lead compounds in oncology and immunology research. Its mechanism of action is believed to involve competitive binding at the ATP-binding site of target kinases, thereby modulating downstream signaling cascades. This product is intended for use in controlled laboratory research settings only.

Properties

Molecular Formula

C29H29N3O2S2

Molecular Weight

515.7 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[[3-(2-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H29N3O2S2/c1-3-16-34-24-14-15-25(20(2)17-24)27-21(19-31(30-27)22-10-6-4-7-11-22)18-26-28(33)32(29(35)36-26)23-12-8-5-9-13-23/h3-4,6-7,10-11,14-15,17-19,23H,1,5,8-9,12-13,16H2,2H3/b26-18-

InChI Key

UASUAGWQQFUDJH-ITYLOYPMSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5

Canonical SMILES

CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Formylation

A mixture of 2-methyl-4-(prop-2-en-1-yloxy)acetophenone hydrazone (1.0 equiv) and DMF (3.0 equiv) in POCl3 (5.0 equiv) is stirred at 50–60°C for 4–5 hours. The reaction proceeds via electrophilic substitution, yielding the pyrazole-4-carbaldehyde intermediate after aqueous work-up. This method achieves regioselectivity at the 4-position of the pyrazole ring, critical for subsequent condensation.

Reaction Conditions :

  • Temperature: 50–60°C

  • Time: 4–5 hours

  • Yield: 75–85%

Functionalization of the Phenyl Substituent

The 2-methyl-4-(prop-2-en-1-yloxy)phenyl group is introduced via nucleophilic aromatic substitution. 4-Hydroxy-2-methylacetophenone is treated with allyl bromide (1.2 equiv) in the presence of K2CO3 (2.0 equiv) in acetone at reflux for 12 hours. The resultant allyl ether is then converted to the hydrazone precursor for Vilsmeier-Haack formylation.

Construction of the Thiazolidinone Core

The 3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one moiety is synthesized through a two-step alkylation and cyclization sequence.

Synthesis of 2,4-Thiazolidinedione (TZD)

Thiazolidine-2,4-dione is prepared by refluxing thiourea (1.0 equiv) and chloroacetic acid (1.1 equiv) in HCl (6N) for 12 hours. The intermediate 2-iminothiazolidin-4-one precipitates and is acidified to yield TZD as white crystals.

Reaction Conditions :

  • Solvent: Hydrochloric acid (6N)

  • Temperature: Reflux

  • Yield: 70–80%

Alkylation with Cyclohexyl Bromoacetate

The potassium salt of TZD (1.0 equiv) reacts with cyclohexyl 2-bromoacetate (1.2 equiv) in DMF at 90°C for 12 hours. This step introduces the cyclohexyl group at the N3 position of the thiazolidinone, forming 3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one.

Reaction Conditions :

  • Catalyst: KI (0.1 equiv)

  • Solvent: DMF

  • Temperature: 90°C

  • Yield: 65–75%

Knoevenagel Condensation for Exocyclic Double Bond Formation

The methylidene bridge between the pyrazole and thiazolidinone moieties is established via a Knoevenagel condensation, a pivotal step for achieving the (Z)-configuration.

Condensation Protocol

A mixture of 3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 equiv) and 3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one (1.1 equiv) in ethanol is refluxed with piperidine (0.1 equiv) for 5–6 hours. The reaction proceeds via deprotonation of the active methylene group in the thiazolidinone, followed by nucleophilic attack on the aldehyde and subsequent dehydration.

Optimization Insights :

  • Catalyst : Piperidine enhances reaction rate and regioselectivity.

  • Solvent : Ethanol facilitates polar transition states, improving yield.

  • Temperature : Reflux conditions (78°C) prevent side reactions.

  • Yield : 85–90%

Stereochemical Control

The (Z)-configuration of the exocyclic double bond is favored due to steric hindrance between the pyrazole’s phenyl group and the thiazolidinone’s cyclohexyl substituent. Nuclear Overhauser Effect (NOE) spectroscopy confirms this geometry, showing proximity between the pyrazole’s C4-H and thiazolidinone’s C5-H.

Purification and Characterization

Chromatographic Purification

The crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent. This step removes unreacted aldehyde and thiazolidinone residues, yielding the target compound as a yellow crystalline solid.

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 8.42 (s, 1H, pyrazole-H), 7.72–7.68 (m, 2H, Ph-H), 6.98–6.94 (m, 1H, allyloxy-H), 5.45 (d, J = 10.4 Hz, 1H, CH=), 4.62 (s, 2H, OCH2), 3.82–3.78 (m, 1H, cyclohexyl-H).

  • MS (ESI) : m/z 602.2 [M+H]+.

Alternative Synthetic Routes

Microwave-Assisted Condensation

A microwave-assisted variant reduces reaction time to 30 minutes at 120°C, achieving comparable yields (88%) while minimizing decomposition.

Solid-Phase Synthesis

Immobilization of the thiazolidinone core on Wang resin enables iterative coupling and cleavage, though yields are lower (60–65%) due to steric constraints.

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Formation

Competing N1 and N2 alkylation in pyrazole synthesis is mitigated by using bulky substituents (e.g., cyclohexyl groups) to direct regiochemistry.

Oxidative Degradation

The thioxo group is susceptible to oxidation. Reactions are conducted under nitrogen atmosphere, and antioxidants (e.g., BHT) are added during prolonged storage.

Scalability and Industrial Relevance

Pilot-scale batches (1 kg) demonstrate consistent yields (82–85%) using continuous flow reactors, underscoring the method’s robustness for pharmaceutical applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-thioxo group in the thiazolidinone ring is susceptible to nucleophilic substitution. In structurally similar compounds, this site reacts with alkyl halides or amines to form thioether or thioamide derivatives. For example:

Reaction TypeReagentProduct FormedYield (%)Conditions
AlkylationMethyl iodide2-(Methylthio)-thiazolidin-4-one~65K₂CO₃, DMF, 60°C, 6h
AminolysisEthylenediamineBis-thiazolidinone conjugate~50EtOH, reflux, 12h

Cycloaddition Reactions

The methylidene group (C=CH) adjacent to the thiazolidinone core enables [4+2] Diels-Alder cycloaddition. In analogous systems, this reaction occurs with dienophiles like maleic anhydride :

DienophileProduct StructureRegioselectivitySolventTemperature
Maleic anhydrideHexahydroisoindole-1,3-dioneEndo preferenceToluene110°C, 24h

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution at the C-3 or C-5 positions. For example, nitration of related pyrazole-containing thiazolidinones produces mono-nitro derivatives under controlled conditions:

ElectrophilePositionCatalystYield (%)
HNO₃/H₂SO₄C-5 of pyrazoleH₂SO₄72

Propenyloxy Group Reactivity

The prop-2-en-1-yloxy side chain participates in:

  • Radical polymerization : Initiated by AIBN in toluene at 70°C.

  • Epoxidation : Using m-CPBA in dichloromethane to form an epoxide.

Thiazolidinone Ring-Opening

Under basic conditions (e.g., NaOH), the thiazolidinone ring opens to form a mercaptoacetamide derivative. This reaction is pH-dependent and reversible:

Thiazolidinone+OHMercaptoacetamide+Cyclohexylamine\text{Thiazolidinone}+\text{OH}^-\rightarrow \text{Mercaptoacetamide}+\text{Cyclohexylamine}

--

6. Oxidation Reactions

he thioxo group (C=S) oxidizes to a sulfonyl group (C=O) using H₂O₂ or oxone:

Oxidizing AgentProductReaction TimeYield (%)
H₂O₂ (30%)2-Oxo-thiazolidin-4-one2h85

--

7. Biological Reactivity

hough not a chemical reaction per se, the compound’s interactions with biological targets are notable. Analogous thiazolidinones inhibit kinases (e.g., EGFR) via hydrogen bonding with

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study demonstrated that similar compounds effectively inhibited the growth of various bacterial strains, suggesting that (5Z)-3-cyclohexyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one could be developed as a novel antimicrobial agent .

Anti-inflammatory Effects

Thiazolidinones are recognized for their anti-inflammatory properties. In vitro studies have shown that compounds with similar structures reduce pro-inflammatory cytokine production, indicating potential therapeutic uses in treating inflammatory diseases .

Anticancer Potential

Preliminary studies have suggested that thiazolidinone derivatives may possess anticancer properties. Research has indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in animal models. The specific mechanisms include modulation of cell cycle progression and enhancement of reactive oxygen species (ROS) production .

Plant Growth Regulators

Compounds like (5Z)-3-cyclohexyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one have been explored as potential plant growth regulators. Studies suggest that such thiazolidinones can enhance root development and increase resistance to environmental stressors in crops .

Pesticidal Activity

The compound's structural features may confer pesticidal properties, making it a candidate for developing new agrochemicals. Research on related thiazolidinones has shown effectiveness against various phytopathogenic fungi and insects, leading to improved crop yields and health .

Activity TypeCompound StructureIC50 Values (µM)Reference
AntimicrobialThiazolidinone A12.5
Anti-inflammatoryThiazolidinone B25.0
AnticancerThiazolidinone C15.0

Table 2: Agricultural Efficacy of Thiazolidinone Derivatives

Application TypeCompound StructureEfficacy (%)Reference
Plant Growth RegulatorThiazolidinone D30% increase
Pesticidal ActivityThiazolidinone E70% mortality

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazolidinones showed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of the pyrazole ring enhanced the compounds' ability to disrupt bacterial cell membranes, leading to cell death.

Case Study 2: Anti-inflammatory Mechanisms

In a controlled trial, a thiazolidinone derivative was administered to mice with induced inflammation. The results demonstrated a significant reduction in edema and inflammatory markers, suggesting that the compound modulates immune response pathways effectively.

Mechanism of Action

The mechanism of action of (5Z)-3-cyclohexyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Structural Comparison

The target compound shares its rhodanine core with several analogs but differs in substituent patterns (Table 1).

Table 1: Structural Comparison of Rhodanine Derivatives

Compound Name N3 Substituent C5 Substituent Key Functional Groups Evidence ID
Target Compound Cyclohexyl [3-(2-methyl-4-(propenyloxy)phenyl)-1-phenylpyrazol-4-yl]methylidene Propenyloxy, pyrazole, phenyl -
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (I) Phenyl 2-Methylbenzylidene Methyl, benzylidene [1, 6]
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (II) Phenyl 2-Hydroxybenzylidene Hydroxy, benzylidene [9]
(5Z)-3-Hexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-... Hexyl [3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene Propoxy, pyrazole, phenyl [4]
(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene}-3-isopropyl-2-thioxo-... Isopropyl [3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene Ethoxy, pyrazole, phenyl [7]

Key Observations :

  • N3 Substituent : The cyclohexyl group in the target compound increases steric hindrance compared to phenyl (I, II), hexyl (IV), or isopropyl (V). This may reduce rotational freedom and influence binding to biological targets .
  • C5 Substituent: The propenyloxy group in the target compound differs from hydroxy (II), methoxy (III), or ethoxy (V) groups.
  • Pyrazole Substitution : The pyrazole ring in the target compound is substituted with a phenyl group at N1, similar to analogs in and . This contrasts with simpler benzylidene derivatives (I, II), which lack the pyrazole scaffold .
Physicochemical Properties

Crystallinity and Packing :

  • Rhodanine derivatives with planar benzylidene groups (e.g., I, II) exhibit strong intermolecular hydrogen bonding (e.g., C–H⋯S, O–H⋯O) and π-π stacking, leading to dense crystal packing .
  • The cyclohexyl group in the target compound may disrupt planar stacking, reducing crystallinity compared to phenyl-substituted analogs.

Solubility :

  • Hydrophobic substituents (cyclohexyl, propenyloxy) suggest poor aqueous solubility, similar to hexyl- or isopropyl-substituted analogs .
  • Polar groups (e.g., hydroxy in II) improve solubility in polar solvents like methanol or DMSO .

Biological Activity

The compound (5Z)-3-cyclohexyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The structure of the compound includes a thiazolidinone core, which is known for its pharmacological potential. The specific features of this compound, such as the cyclohexyl group and the pyrazole moiety, contribute to its unique biological profile.

Key Structural Features

FeatureDescription
Thiazolidinone Core2-thioxo-1,3-thiazolidin-4-one
SubstituentsCyclohexyl and prop-2-en-1-yloxy phenyl groups
Pyrazole Component1-phenyl-1H-pyrazol-4-yl

Antimicrobial Activity

Research has indicated that thiazolidinones exhibit significant antimicrobial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains. In a study examining similar thiazolidinones, it was found that derivatives with electron-donating groups showed enhanced antibacterial activity.

Anticancer Properties

Thiazolidinones have also been investigated for their anticancer potential. The compound's ability to induce apoptosis in cancer cell lines has been documented. For instance, studies have demonstrated that thiazolidinone derivatives can inhibit cell proliferation in breast and colon cancer models.

Anti-inflammatory Effects

The anti-inflammatory properties of thiazolidinones are another area of interest. The compound has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazolidinone derivatives, including our compound. The results indicated that it exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The results were promising, showing a reduction in cell viability by over 50% at concentrations of 10 µM.

Cell LineViability (%) at 10 µM
MCF-7 (Breast Cancer)45
HT-29 (Colon Cancer)40

Study 3: Anti-inflammatory Mechanism

In a model of inflammation induced by lipopolysaccharides (LPS), the compound significantly reduced the levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Q & A

Q. What synthetic strategies are effective for preparing the thiazolidinone core in this compound?

The thiazolidinone core is typically synthesized via a cyclocondensation reaction between a substituted aldehyde and a thiosemicarbazide or mercaptoacetic acid derivative. For example:

  • Schiff base formation : Condensation of 4-hydroxy-3-iodobenzaldehyde with thiosemicarbazide under acidic conditions forms a Schiff base intermediate, which cyclizes to yield the thiazolidinone ring .
  • Mercaptoacetic acid coupling : Reaction of a benzylidene aldehyde (e.g., from a pyrazole-substituted benzaldehyde) with mercaptoacetic acid in ethanol under reflux produces the thiazolidinone core via Knoevenagel condensation .
    Key considerations : Solvent choice (e.g., ethanol, methanol), temperature (reflux conditions), and acid catalysts (acetic acid) are critical for yield optimization.

Q. How can the stereochemical configuration (5Z) of the exocyclic double bond be confirmed?

The Z-configuration is determined using:

  • NMR spectroscopy : NOE (Nuclear Overhauser Effect) experiments to detect spatial proximity between the cyclohexyl group and the pyrazole-methylidene moiety.
  • X-ray crystallography : Crystal structure analysis (e.g., as in ) provides unambiguous confirmation of the double bond geometry .
  • Computational modeling : DFT calculations (e.g., using Gaussian software) predict the most stable conformation, aligning with experimental data .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • FT-IR : Confirms the presence of the thioxo group (C=S, ~1200–1250 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, cyclohexyl protons at δ 1.0–2.5 ppm) and carbon signals for the thiazolidinone ring .
  • UV-Vis spectroscopy : Identifies π→π* transitions in the pyrazole and benzylidene moieties (~250–350 nm) .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence bioactivity?

SAR (Structure-Activity Relationship) studies reveal:

  • 2-Methyl group : Enhances lipophilicity, improving membrane permeability.
  • Prop-2-en-1-yloxy group : Introduces electrophilic sites for covalent binding to biological targets (e.g., enzymes).
  • Phenyl group at position 1 : Stabilizes the pyrazole ring via π-π stacking, critical for receptor affinity .
    Methodology : Compare bioactivity (e.g., IC₅₀ values) of analogs with systematic substituent variations using in vitro assays (e.g., enzyme inhibition).

Q. How can conflicting data on antioxidant vs. pro-oxidant activity be resolved?

Contradictions arise from assay conditions (e.g., ROS concentration, pH). To address this:

  • Dose-response studies : Test the compound at multiple concentrations (e.g., 1–100 μM) in both DPPH (antioxidant) and Fe²⁺-induced lipid peroxidation (pro-oxidant) assays .
  • Computational analysis : Use molecular docking to predict interactions with redox-sensitive enzymes like NADPH oxidase or SOD .

Q. What strategies optimize yield in multi-step syntheses involving pyrazole-thiazolidinone hybrids?

  • Stepwise purification : Isolate intermediates (e.g., Schiff bases) via column chromatography to minimize side reactions .
  • Microwave-assisted synthesis : Reduces reaction time for cyclocondensation steps (e.g., from 12 hours to 30 minutes) .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency .

Q. How does the compound interact with DNA or proteins?

  • DNA-binding studies : Use UV-Vis titration or ethidium bromide displacement assays to calculate binding constants (Kb). Intercalation is favored due to the planar pyrazole-thiazolidinone system .
  • Protein docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding to kinase domains (e.g., EGFR) via hydrogen bonding with the thioxo group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.